![molecular formula C15H14FNO4 B11833396 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid](/img/structure/B11833396.png)
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorophenyl group, a methylethoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Addition of the Methylethoxy Group: The methylethoxy group can be added through an etherification reaction using an appropriate alcohol and an acid catalyst.
Oxidation to Form the Carboxylic Acid: The final step involves the oxidation of the intermediate compound to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed as a new class of antimicrobial agents, particularly effective against resistant strains of bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cells through multiple mechanisms, including:
- Enzyme Inhibition : Inhibiting key enzymes involved in cell proliferation.
- Receptor Modulation : Altering signaling pathways that lead to cancer cell death.
- Cell Cycle Arrest : Inducing arrest at the G1/S phase transition.
A case study evaluating its effects on various cancer cell lines showed significant antiproliferative effects:
Cancer Cell Line | EC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
A549 (Lung) | 12.3 |
HepG2 (Liver) | 8.7 |
These results indicate that the compound may be more effective than standard chemotherapeutics in certain contexts.
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
TSN-084 | Anticonvulsant | Known for its action on glutamate receptors |
Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
- 1-(4-Bromophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
- 1-(4-Methylphenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
Uniqueness
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties
Biological Activity
1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid, also known as TSN-084, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology. This compound is under investigation for its efficacy as a treatment for acute myeloid leukemia (AML) and may also exhibit other therapeutic properties.
Chemical Structure and Properties
- Chemical Formula: C32H26F2N6O4
- CAS Number: 2412309-60-3
- IUPAC Name: N-(3-fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-2-oxo-6-(propan-2-yloxy)-1,2-dihydropyridine-3-carboxamide
The compound's structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.
TSN-084 acts primarily as a PD-L1 inhibitor, disrupting the PD-1/PD-L1 interaction, which is crucial in immune evasion by cancer cells. This mechanism enhances T-cell activation and promotes anti-tumor immunity. The compound's ability to induce dimerization of PD-L1 has been confirmed through nuclear magnetic resonance (NMR) assays, demonstrating its potential in immunotherapy .
In Vitro Studies
In vitro studies have shown that TSN-084 exhibits significant inhibitory effects on human cancer cell lines. For instance:
- Cell Growth Inhibition: TSN-084 demonstrated an IC50 value comparable to established PD-L1 inhibitors, indicating potent growth inhibition in various cancer models.
In Vivo Studies
Animal model studies have indicated that TSN-084 can suppress tumor growth effectively. Specifically:
- Tumor Suppression: In mouse models inoculated with human lung carcinoma cells, TSN-084 significantly reduced tumor size compared to control groups.
Case Studies and Clinical Relevance
Recent research has highlighted the designation of TSN-084 as an orphan drug for the treatment of acute myeloid leukemia by the FDA. This designation underscores its potential therapeutic value in treating rare but serious conditions .
Comparative Analysis of Biological Activity
Compound | Mechanism of Action | IC50 (µM) | Application Area |
---|---|---|---|
TSN-084 | PD-L1 Inhibition | ~4.97 | Oncology (AML) |
BMS1166 | PD-L1 Inhibition | ~2.01 | Oncology |
YJC-1 | Microtubule Disruption | ~4.8 | Lung Carcinoma |
This table compares TSN-084 with other compounds known for their biological activities, illustrating its competitive efficacy in inhibiting tumor growth.
Properties
Molecular Formula |
C15H14FNO4 |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-oxo-6-propan-2-yloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14FNO4/c1-9(2)21-13-8-7-12(15(19)20)14(18)17(13)11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,19,20) |
InChI Key |
PVYGGKWWSJFWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.